![molecular formula C17H19NOS2 B2812233 N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 2034547-30-1](/img/structure/B2812233.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

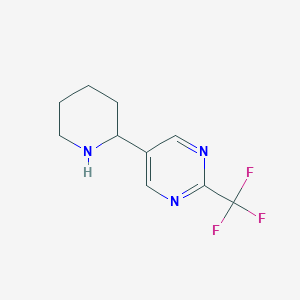

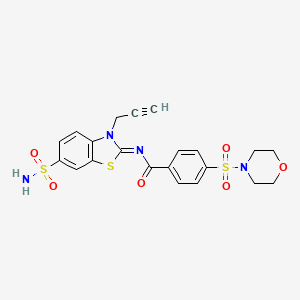

“N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide” is a complex organic compound. It contains a cyclohexene ring, which is a six-membered ring with one double bond . Attached to this ring is a carboxamide group (CONH2), which is a common functional group in organic chemistry. The molecule also contains a bithiophene moiety, which consists of two thiophene rings (five-membered rings containing four carbon atoms and one sulfur atom) connected by a single bond .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexene ring, the introduction of the carboxamide group, and the attachment of the bithiophene moiety. Unfortunately, without specific literature or research articles, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclohexene ring would likely adopt a puckered conformation to minimize ring strain . The bithiophene moiety could potentially participate in conjugation or aromaticity, which would have significant effects on the compound’s chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could enhance the compound’s solubility in water .Applications De Recherche Scientifique

Synthesis and Characterization

- A comprehensive study on the synthesis and properties of novel polythiophenes, where bithiophene units are linked with ethynyl or bisethynylarylenyl bridges, reveals a convenient method for lithiation of 2,2′-bithiophene. This method is significant for forming conducting polymers with enhanced fluorescent activity and extraordinary stability during multiple n- and p-doping processes, highlighting its potential in electronic and optoelectronic applications (Krompiec et al., 2013).

- Research on 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides synthesized through a one-pot diastereoselective process emphasizes the simplicity, efficiency, and environmental benignity of the synthesis, which does not require column chromatography purification. This process underscores the potential for facile production of cyclohexenone derivatives for various applications (Mousavi et al., 2014).

Biological Evaluation

- Novel chalcones derived from 3-bromo-2-acetylthiophene and their cyclization product with ethylacetoacetate, leading to 4-(3-bromothien-2-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate derivatives, were synthesized and exhibited promising anti-inflammatory, analgesic, and antibacterial activities. This research illustrates the potential therapeutic applications of cyclohexenone derivatives in medicine (Ashalatha et al., 2009).

Material Science Applications

- A study on the synthesis and characterization of some novel 3-Bromo-2-acetylthiophene chalcones and their ethyl-4-(3-bromothien-2-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate derivatives highlights their potential as building blocks for organic semiconductors due to their suitable electronic and structural properties for such applications (Kostyuchenko et al., 2017).

Mécanisme D'action

Target of Action

The primary targets of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide are currently unknown. The elucidation of a compound’s Mechanism of Action (MoA) is a challenging task in the drug discovery process .

Mode of Action

It’s known that the compound undergoes unusual rearrangements leading to the formation of bicyclic lactone derivatives . These rearrangements are influenced by the presence of hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring .

Biochemical Pathways

The compound’s synthesis involves the reduction of tetrahydro-1h-isoindole-1,3(2h)-diones with nabh4 . This suggests that the compound might interact with biochemical pathways involving these molecules.

Pharmacokinetics

The compound’s molecular formula is chnos, and it has an average mass of 331452 Da , which might influence its pharmacokinetic properties.

Result of Action

The compound’s synthesis involves the formation of bicyclic lactone derivatives , which might have specific molecular and cellular effects.

Action Environment

The action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide might be influenced by various environmental factors. For instance, the compound’s synthesis involves the use of ethanol and 2-hydroxyethylammonium acetate (2-HEAA) as a basic ionic liquid , suggesting that the compound’s action might be influenced by the presence of these substances.

It’s important to note that the elucidation of a compound’s Mechanism of Action (MoA) is a challenging task in the drug discovery process, but it is important in order to rationalise phenotypic findings and to anticipate potential side-effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c19-17(13-4-2-1-3-5-13)18-10-8-15-6-7-16(21-15)14-9-11-20-12-14/h1-2,6-7,9,11-13H,3-5,8,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUUGWRRGPTCQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2812153.png)

![7-Bromospiro[3.4]octane](/img/structure/B2812154.png)

![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2812160.png)

![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)

![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)

![(1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2812164.png)